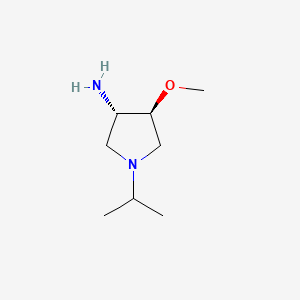

trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine

Description

Properties

IUPAC Name |

(3S,4S)-4-methoxy-1-propan-2-ylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-6(2)10-4-7(9)8(5-10)11-3/h6-8H,4-5,9H2,1-3H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRIZLJMLOJTPO-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(C(C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C[C@@H]([C@H](C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

Key conditions include the use of trifluoroacetic acid (TFA) as a solvent and a temperature range of 50–150°C to optimize reaction kinetics. Chiral auxiliaries, such as Evans oxazolidinones, are employed to induce enantioselectivity, achieving enantiomeric excess (ee) values exceeding 90% in optimized systems. The methoxy group at the 4-position is introduced via subsequent nucleophilic substitution, typically using sodium methoxide in methanol under reflux.

Table 1: Key Parameters for Asymmetric 1,3-Dipolar Cycloaddition

| Parameter | Specification | Source Citation |

|---|---|---|

| Temperature | 50–150°C | |

| Solvent | Trifluoroacetic acid | |

| Chiral Auxiliary | Evans oxazolidinone derivatives | |

| Reaction Time | 12–24 hours | |

| Enantiomeric Excess | >90% |

Multi-Step Condensation-Cyclization Strategy

A patent-derived approach involves sequential condensation and cyclization steps to assemble the pyrrolidinamine scaffold. This method is notable for its scalability and compatibility with diverse substituents.

Condensation with N,N-Di(lower alkyl)formamide

The initial step involves reacting a heteroaryl alkanoyl compound (e.g., 2-acetylpyridine) with N,N-di(lower alkyl)formamide at elevated temperatures (50–150°C) for 2–24 hours. This generates a 3-di(lower alkyl)aminoacrylphenone intermediate, which is isolated via solvent evaporation and recrystallization from isopropyl alcohol or ethanol.

Cyclization with Substituted Phenylguanidine

The acrylphenone intermediate undergoes cyclization with substituted phenylguanidine derivatives in neutral solvents (e.g., ethanol, 2-methoxyethanol) under reflux for 6–48 hours. Sodium hydride in tetrahydrofuran (THF) facilitates the final ring closure, ensuring retention of stereochemistry through a double inversion mechanism.

Table 2: Cyclization Reaction Parameters

| Parameter | Specification | Source Citation |

|---|---|---|

| Solvent | Ethanol, 2-methoxyethanol | |

| Temperature | Reflux conditions | |

| Base | Sodium hydride | |

| Reaction Time | 6–48 hours |

Stereoselective Reductive Amination

This method prioritizes stereocontrol through the use of chiral reducing agents. A 1,3-diol precursor undergoes stereoselective reduction with diisobutylaluminium hydride (DIBAL), followed by bromoacetoxylation to establish the required 1-hydroxy-3-bromo relationship. Subsequent intramolecular cyclization using sodium hydride in THF yields the trans-configured pyrrolidinamine.

Mechanistic Insights

The reaction proceeds via a benzylic cation intermediate, which can lead to diastereomeric mixtures if steric hindrance is insufficient. The trans configuration is preserved through a double inversion process at the benzylic center, ensuring >95% diastereomeric excess (de) in optimized systems.

Comparative Analysis of Methodologies

Table 3: Synthesis Method Comparison

| Method | Stereoselectivity | Scalability | Yield Range | Key Limitation |

|---|---|---|---|---|

| Asymmetric Cycloaddition | High (ee >90%) | Moderate | 60–75% | Cost of chiral auxiliaries |

| Condensation-Cyclization | Moderate (de 80%) | High | 70–85% | Multi-step purification |

| Reductive Amination | High (de >95%) | Low | 50–65% | Sensitivity to steric effects |

Structural and Regulatory Considerations

Discrepancies in reported molecular weights (158.245 g/mol vs. 231.16 g/mol) suggest potential confusion between free base and salt forms (e.g., hydrochloride). The CAS numbers 173336-43-1 (free base) and 1212390-64-1 (hydrochloride salt) further highlight the need for precise identification in synthetic protocols .

Chemical Reactions Analysis

Types of Reactions: trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry: In chemistry, trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes or receptors.

Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. It could be a candidate for drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it suitable for various applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Physicochemical Properties

Analysis :

- The target compound has the simplest structure, with fewer rotatable bonds and a lower molecular weight, which may enhance bioavailability compared to the highly complex nucleoside analog in and the fluorinated cyclopentanamine derivative in .

- The LogP of 0.73 (moderate lipophilicity) suggests better aqueous solubility than non-salt forms, advantageous for drug formulation . In contrast, the trifluoromethyl group in likely increases lipophilicity and metabolic stability.

Structural-Activity Relationship (SAR) :

Commercial and Regulatory Status

- Target Compound: Available as a research chemical with a price group classification (Group 2) and MFCD number (MFCD22666479) . No user reviews or supplier ratings are reported .

- Similar Compounds : The nucleoside analog is likely restricted to academic research due to complexity, while ’s patent specification suggests advanced preclinical development .

Biological Activity

trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine, also known as (3S,4S)-1-isopropyl-4-methoxypyrrolidin-3-amine dihydrochloride, is a compound of interest due to its potential biological activities, particularly in relation to neurotransmission and receptor modulation. This article explores its biological activity, focusing on its effects on glutamate receptors, potential therapeutic applications, and relevant case studies.

- IUPAC Name : (3S,4S)-1-isopropyl-4-methoxypyrrolidin-3-amine dihydrochloride

- Molecular Formula : C₈H₁₈N₂O·2HCl

- Molecular Weight : 202.16 g/mol

- Purity : ≥95% .

The primary biological activity of this compound is linked to its role as a positive allosteric modulator of AMPA receptors, which are critical for fast excitatory neurotransmission in the central nervous system (CNS).

AMPA Receptor Modulation

AMPA receptors are ionotropic glutamate receptors that mediate synaptic transmission. The compound enhances the activity of these receptors without directly activating them, thereby increasing synaptic function when glutamate is released. This modulation can potentially aid in conditions where synaptic transmission is impaired.

Therapeutic Applications

Research indicates that compounds similar to this compound may be beneficial in treating various neurological disorders. The modulation of AMPA receptors has implications for conditions such as:

- Alzheimer's Disease : Enhancing synaptic plasticity may improve cognitive functions.

- Depression and Anxiety Disorders : Positive modulation could alleviate symptoms by enhancing neurotransmission.

Case Studies and Research Findings

Safety and Toxicology

As with any pharmacological agent, understanding the safety profile is crucial. Current data on this compound indicate a need for further toxicological studies to assess its safety in clinical applications.

Q & A

Q. How can the synthesis of trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine be optimized for improved yield and purity?

Methodological Answer:

- Multi-step synthesis : Begin with a pyrrolidine scaffold and introduce substituents via nucleophilic substitution or reductive amination. For example, introduce the isopropyl group via alkylation and the methoxy group via O-methylation under controlled conditions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the trans isomer. Monitor purity via TLC or LC-MS .

- Reaction optimization : Adjust temperature (e.g., 60–80°C for amination), solvent (DMF or THF), and catalyst (e.g., Pd/C for hydrogenation). Use Design of Experiments (DoE) to identify critical parameters .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR :

- 1H NMR : Identify methoxy protons (δ 3.2–3.5 ppm), pyrrolidine ring protons (δ 2.5–3.0 ppm), and isopropyl methyl groups (δ 0.9–1.2 ppm). Compare with analogous pyrrolidine derivatives .

- 13C NMR : Confirm quaternary carbons (e.g., methoxy carbon at δ 50–55 ppm) and stereochemistry via NOE experiments .

- Mass Spectrometry : Use ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns. Compare with computational predictions .

- IR Spectroscopy : Detect functional groups (e.g., C-O stretch of methoxy at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Methodological Answer:

- Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, incubation time) to isolate variables. For example, test derivatives against a common receptor target (e.g., GPCRs) using radioligand binding assays .

- Structural analysis : Perform X-ray crystallography or molecular docking to correlate substituent positioning (e.g., methoxy group orientation) with activity. Compare with pyrazolo-pyrimidine analogs .

- Meta-analysis : Aggregate data from multiple studies to identify trends. Use statistical tools (e.g., ANOVA) to assess significance of conflicting results .

Q. What strategies are effective for enantiomeric separation of this compound?

Methodological Answer:

- Chiral chromatography : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Optimize flow rate (1.0 mL/min) and detection (UV at 254 nm) .

- Chiral auxiliaries : Derivatize the amine with a chiral agent (e.g., Mosher’s acid) and analyze diastereomers via NMR or HPLC .

- Computational modeling : Predict enantiomer retention times using molecular dynamics simulations (e.g., Schrödinger’s Maestro) .

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

Methodological Answer:

- Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC and identify byproducts (e.g., demethylation products) .

- Thermal analysis : Use DSC/TGA to determine melting point (expected range: 190–200°C based on similar pyrrolidinones ) and decomposition temperature.

- Light sensitivity : Expose to UV light (254 nm) and analyze photodegradation products via LC-MS .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.